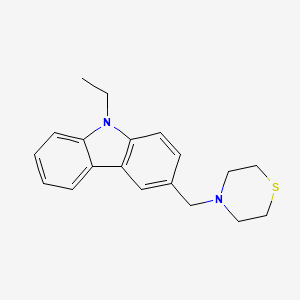
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole, also known as ETC-159, is a novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration, but its abnormal activation has been linked to the development of various types of cancer, including basal cell carcinoma (BCC) and medulloblastoma (MB). ETC-159 has shown promising results in preclinical studies as a potential therapeutic agent for these and other Hh-driven cancers.
作用机制
The Hh pathway is activated by the binding of Hh ligands to the Patched (PTCH) receptor, which releases the inhibition of SMO and leads to the activation of downstream transcription factors, such as GLI1 and GLI2. 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole inhibits the Hh pathway by binding to SMO and inducing its internalization and degradation, thereby blocking the downstream signaling cascade.
Biochemical and Physiological Effects
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has been shown to selectively inhibit the Hh pathway without affecting other signaling pathways, such as the Wnt and Notch pathways. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has been shown to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for Hh-driven brain tumors.
实验室实验的优点和局限性
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has several advantages as a tool compound for studying the Hh pathway. It is a potent and selective inhibitor of SMO, which allows for the precise modulation of Hh signaling in cells and tissues. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has some limitations as well. It is a small molecule inhibitor, which means that it may not be suitable for targeting intracellular components of the Hh pathway, such as GLI transcription factors. In addition, the long-term effects of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole on normal tissue homeostasis and regeneration are not fully understood.
未来方向
There are several future directions for the research and development of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole and other Hh pathway inhibitors. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole to improve its efficacy and safety in clinical trials. Another direction is to explore the potential of combination therapies that target multiple components of the Hh pathway or other signaling pathways. Finally, further research is needed to understand the role of the Hh pathway in normal tissue homeostasis and regeneration, which may have implications for the long-term safety of Hh pathway inhibitors.
合成方法
The synthesis of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole was first reported by researchers at the University of Texas Southwestern Medical Center in 2013. The method involves a series of chemical reactions starting from commercially available starting materials, and the final product is obtained in high yield and purity. The chemical structure of 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has been confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole has been extensively studied in preclinical models of Hh-driven cancers, including BCC, MB, and pancreatic cancer. In vitro studies have shown that 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole inhibits the Hh pathway by binding to and destabilizing the Smoothened (SMO) receptor, a key component of the pathway. In vivo studies have demonstrated that 9-ethyl-3-(4-thiomorpholinylmethyl)-9H-carbazole suppresses tumor growth and prolongs survival in mouse models of BCC and MB.
属性
IUPAC Name |
4-[(9-ethylcarbazol-3-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-2-21-18-6-4-3-5-16(18)17-13-15(7-8-19(17)21)14-20-9-11-22-12-10-20/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOJSQLIVZIWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCSCC3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(9-Ethylcarbazol-3-yl)methyl]thiomorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)
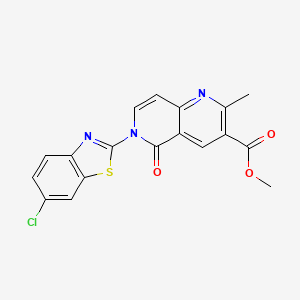
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)
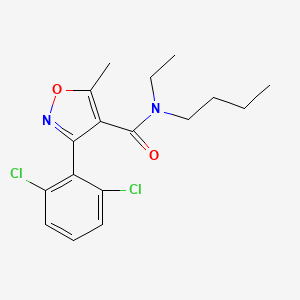
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
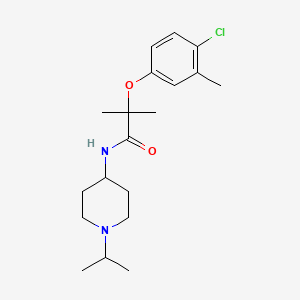

![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4973977.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)
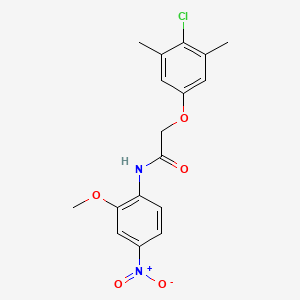
![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)